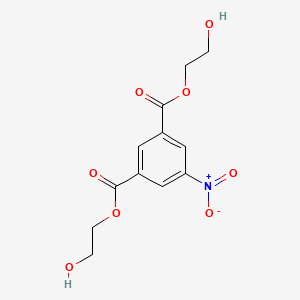
quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride is a compound with a complex structure that includes both quinoline and benzoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-(diaminomethylideneamino)benzoate typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of quinoline-8-sulfonyl chloride and p-aminoethylbenzoate in pyridine and dichloromethane at room temperature, followed by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl benzoate derivatives, while reduction could produce various amine-substituted quinoline compounds.
科学研究应用
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimalarial activity.
Industry: Utilized in the synthesis of functional materials and as a precursor for various chemical reactions.
作用机制
The mechanism of action of quinolin-8-yl 4-(diaminomethylideneamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate: Known for its use as a synthetic cannabinoid receptor agonist.
Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate: Another synthetic cannabinoid receptor agonist with similar structural features.
Uniqueness
Quinolin-8-yl 4-(diaminomethylideneamino)benzoate is unique due to its specific combination of quinoline and benzoate moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
89022-10-6 |
|---|---|
分子式 |
C17H15ClN4O2 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c18-17(19)21-13-8-6-12(7-9-13)16(22)23-14-5-1-3-11-4-2-10-20-15(11)14;/h1-10H,(H4,18,19,21);1H |
InChI 键 |
NDYCBIDEOLYARQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)N=C(N)N)N=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


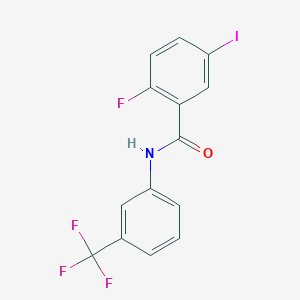
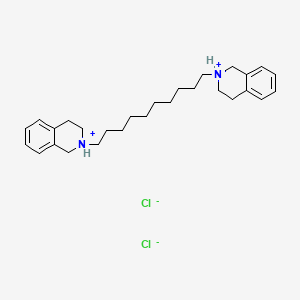
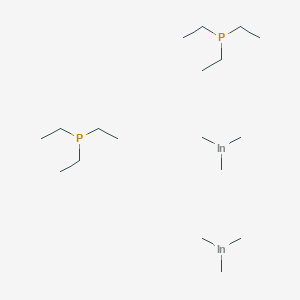
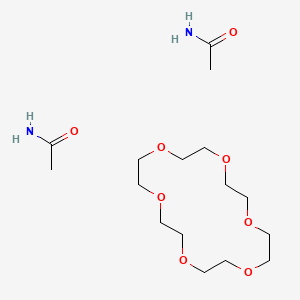
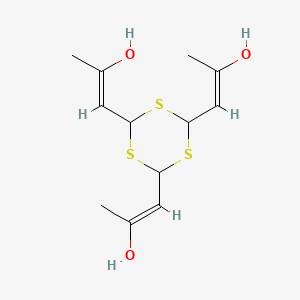
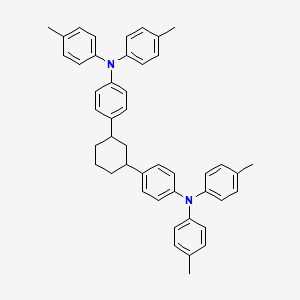
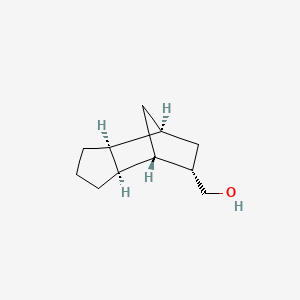
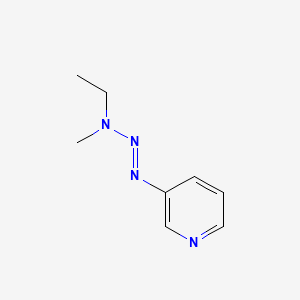
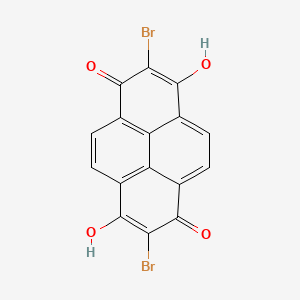
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
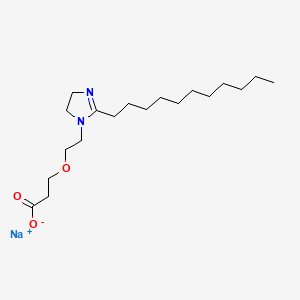

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
